molecular formula C11H14ClN5 B14861279 2-Guanidinylpropyl-5(6)-chloro-benzimidazol

2-Guanidinylpropyl-5(6)-chloro-benzimidazol

Cat. No.: B14861279
M. Wt: 251.71 g/mol
InChI Key: FTORIWFYOMSKMI-UHFFFAOYSA-N
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Description

2-Guanidinylpropyl-5(6)-chloro-benzimidazol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of the guanidinyl group and the chloro substituent in this compound may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Guanidinylpropyl-5(6)-chloro-benzimidazol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzimidazole core structure. This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Introduction of the Chloro Group: The chloro substituent can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Guanidinylpropyl Group: The guanidinylpropyl group can be introduced through nucleophilic substitution reactions. This involves the reaction of the chloro-substituted benzimidazole with a suitable guanidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Guanidinylpropyl-5(6)-chloro-benzimidazol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzimidazole derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

2-Guanidinylpropyl-5(6)-chloro-benzimidazol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Guanidinylpropyl-5(6)-chloro-benzimidazol involves its interaction with specific molecular targets and pathways. The guanidinyl group may interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The chloro substituent may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Guanidinylpropyl-5(6)-methoxy-benzimidazol: Similar structure with a methoxy group instead of a chloro group.

    2-Guanidinylpropyl-5(6)-fluoro-benzimidazol: Similar structure with a fluoro group instead of a chloro group.

Uniqueness

2-Guanidinylpropyl-5(6)-chloro-benzimidazol is unique due to the presence of the chloro substituent, which may impart distinct chemical and biological properties compared to its analogs. The chloro group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H14ClN5

Molecular Weight

251.71 g/mol

IUPAC Name

2-[3-(6-chloro-1H-benzimidazol-2-yl)propyl]guanidine

InChI

InChI=1S/C11H14ClN5/c12-7-3-4-8-9(6-7)17-10(16-8)2-1-5-15-11(13)14/h3-4,6H,1-2,5H2,(H,16,17)(H4,13,14,15)

InChI Key

FTORIWFYOMSKMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CCCN=C(N)N

Origin of Product

United States

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